molecular formula C27H42ClNO2 B1146556 3-beta-chloro-Imperialine CAS No. 153720-48-0

3-beta-chloro-Imperialine

Cat. No. B1146556
M. Wt: 448.088
InChI Key: VXTAIQOZSINDOZ-LRCDAWNTSA-N
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Description

3-beta-chloro-Imperialine is a Cervane alkaloid derivative of Imperialine from the plant Petilium eduardi . It is a potent medium-lasting selective M2 muscarinic receptor antagonist . It appears as a white to pale yellow powder .


Molecular Structure Analysis

The molecular formula of 3-beta-chloro-Imperialine is C27H42ClNO2 . The IUPAC name is (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one .


Physical And Chemical Properties Analysis

3-beta-chloro-Imperialine has a molecular weight of 448.08 . It has a boiling point of 564.6±50.0 °C at 760 mmHg . The melting point is 203-208 °C , and it has a density of 1.2±0.1 g/cm3 . It is soluble in chloroform, but not well soluble in acetone, methanol, ethanol, or water .

Scientific Research Applications

Muscarinolytic Activity

3-beta-chloro-Imperialine, a halogenated derivative of imperialine, has been studied for its muscarinolytic activities. Research indicates that this compound demonstrates significant activity in this regard. The structure of 3-beta-chloro-Imperialine and its muscarinolytic effects have been established through various studies (Shakirova, Shakirov, & Mirzaev, 1995).

M-Cholinoblocking Activity

Further research on 3-beta-chloro-Imperialine shows its characteristics as an M-cholinoblocker, particularly as a peripheral mixed M2,4-cholinoblocker. This suggests potential applications in the modulation of cholinergic systems (Mirzaev, Shakirov, & Shakirova, 1997).

Extraction and Quantitative Determination

Studies also focus on the extraction of imperialine and its derivatives from various plant sources. Techniques like HPLC-evaporative light scattering detection have been used for quantitative determination, highlighting its importance in natural product chemistry and potential therapeutic applications (Li, Zeng, Li, & Lin, 2002).

Pharmacokinetics and Absorption

Investigations into the pharmacokinetics and absorption characteristics of imperialine, including 3-beta-chloro-Imperialine, provide insights into its bioavailability and potential as a therapeutic compound. This encompasses studies on its intestinal absorption and the impact of different solvents on its extraction efficiency (Lin et al., 2015).

Anti-inflammatory Effects

Research also delves into the anti-inflammatory effects of compounds like imperialine, which can be related to the activities of its derivatives such as 3-beta-chloro-Imperialine. These studies contribute to understanding the potential medical applications of these compounds (Wu et al., 2015).

properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTAIQOZSINDOZ-LRCDAWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-beta-chloro-Imperialine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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